1-Butyl-3-methylimidazolium nitrate 1-Butyl-3-methylimidazolium nitrate
Brand Name: Vulcanchem
CAS No.: 179075-88-8
VCID: VC20915215
InChI: InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1
SMILES: CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Molecular Formula: C8H15N3O3
Molecular Weight: 201.22 g/mol

1-Butyl-3-methylimidazolium nitrate

CAS No.: 179075-88-8

Cat. No.: VC20915215

Molecular Formula: C8H15N3O3

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-3-methylimidazolium nitrate - 179075-88-8

Specification

CAS No. 179075-88-8
Molecular Formula C8H15N3O3
Molecular Weight 201.22 g/mol
IUPAC Name 1-butyl-3-methylimidazol-3-ium;nitrate
Standard InChI InChI=1S/C8H15N2.NO3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;/q+1;-1
Standard InChI Key WPHIMOZSRUCGGU-UHFFFAOYSA-N
SMILES CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Canonical SMILES CCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]

Introduction

Chemical Identity and Fundamental Properties

1-Butyl-3-methylimidazolium nitrate consists of a 1-butyl-3-methylimidazolium cation paired with a nitrate anion. This ionic liquid belongs to the broader family of imidazolium-based ionic compounds that have gained prominence in recent decades due to their distinctive properties and versatile applications.

Basic Identification Data

The compound possesses several identifiers and fundamental properties as outlined in Table 1:
Table 1: Basic Identification Data of 1-Butyl-3-methylimidazolium nitrate

ParameterValue
IUPAC Name1-butyl-3-methylimidazol-3-ium;nitrate
CAS Number179075-88-8
Molecular FormulaC₈H₁₅N₃O₃
Molecular Weight201.22 g/mol
Common SynonymsBMIM NO₃, C₁C₄Im NO₃, Im₁₄NO₃
European Community (EC) Number629-008-8
The chemical structure features an imidazolium ring with a butyl chain attached to one nitrogen atom and a methyl group attached to the other nitrogen atom, while the nitrate anion provides balance to the positively charged imidazolium component . This structural arrangement contributes significantly to the compound's physical and chemical behavior in various applications.

Physical and Chemical Properties

1-Butyl-3-methylimidazolium nitrate exhibits distinctive physical properties that make it suitable for specific applications. Its melting point just above room temperature classifies it as a relatively low-melting ionic liquid, enhancing its practical utility in numerous chemical processes.

Physical Properties

The compound's key physical properties are summarized in Table 2:
Table 2: Physical Properties of 1-Butyl-3-methylimidazolium nitrate

PropertyValueConditions
Physical StateSolid/LiquidSolid below 35°C, liquid above
Melting Point35°CAt atmospheric pressure
Viscosity136.2 cPAt room temperature
Density1.16 g/cm³At 27°C
Conductivity2.59 mS/cmAt room temperature
These physical properties place 1-Butyl-3-methylimidazolium nitrate in an advantageous position for applications requiring moderate viscosity and good ionic conductivity . The relatively low melting point makes it particularly useful in reactions that benefit from liquid-phase media without requiring excessive heating.

Chemical Properties

The chemical behavior of 1-Butyl-3-methylimidazolium nitrate is characterized by the properties of both its constituent ions. The imidazolium cation demonstrates Lewis base properties, while the nitrate anion exhibits Lewis acid characteristics . This combination creates a compound with interesting acid-base behavior that proves useful in various chemical applications.
The compound shows exceptional thermal and chemical stability, attributed to the strong ionic interactions between the imidazolium cation and nitrate anion. Additionally, it exhibits low volatility, making it suitable for applications requiring minimal evaporation . These properties make 1-Butyl-3-methylimidazolium nitrate an environmentally friendlier alternative to conventional volatile organic solvents in many chemical processes.

Structural Characteristics and Analysis

Research into the structural properties of 1-Butyl-3-methylimidazolium nitrate has revealed fascinating insights into its behavior at different temperatures and phases.

Crystal Structure Analysis

Crystal structure studies have identified two polymorphic forms of 1-Butyl-3-methylimidazolium nitrate. The form observed at lower temperatures (100K and 200K, designated as Ia and Ib) crystallizes in the P-1 space group and contains two independent imidazolium cations and nitrate anions in the unit cell .
At 100K, the butyl chain of one cation adopts a TT (trans-trans) conformation while the other adopts a G'G' (gauche-gauche) conformation. When the temperature increases to 200K, the G'G' chain becomes disordered with approximately 12% of the GT conformation present . These conformational changes demonstrate the compound's structural flexibility, which may contribute to its performance in various applications.
A different polymorph (Form II) appears at 273K, also crystallizing in the P-1 space group but displaying significant disorder in the butyl chains with a mixture of G'T, G'G', and GT conformers . This temperature-dependent polymorphism provides valuable insights into the compound's behavior across different thermal conditions.

Molecular Interactions

Hydrogen bond interactions exist between the cation C-H groups and oxygen atoms of the nitrate ions. Significant lengthening has been observed for three of the six close contacts upon conversion to the higher-temperature form, along with the formation of one new contact . These interactions play a crucial role in determining the physical properties and phase behavior of the compound.
Raman spectroscopic analyses conducted on samples between 100K and 350K show changes in band frequencies and intensities consistent with conversion between different butyl chain conformations . This spectroscopic evidence further supports the structural transitions identified through crystallographic studies.

Synthesis Methods

Several methods have been developed for synthesizing 1-Butyl-3-methylimidazolium nitrate, each with specific advantages depending on the intended purity and scale of production.

Metathesis Reaction with Silver Nitrate

One established method involves a metathesis reaction between 1-Butyl-3-methylimidazolium chloride (BMImCl) and silver nitrate:
BMImCl (17.4 g, 0.1 mol) is dissolved in distilled water (60 mL), then AgNO₃ (16.9 g, 0.1 mol) is added. After stirring at 60°C for 1 hour, the mixture is filtered under reduced pressure, and the filtrate is concentrated by rotary evaporation. The resulting light yellow oil is dried at 70°C in air, yielding 1-Butyl-3-methylimidazolium nitrate with approximately 96% yield (19.3 g) .

Direct Synthesis from 1-Butylimidazole

Another method involves the direct reaction of 1-butylimidazole with ammonium nitrate:
1-Butylimidazole (1.82 mmol, 0.24 mL) and ammonium nitrate (2.18 mmol, 174 mg) are mixed with trimethyl orthoformate (9.1 mmol, 1 mL). The reaction mixture is heated at elevated temperature, followed by appropriate workup procedures to isolate the pure product .
These synthetic approaches provide different options for researchers and manufacturers to produce 1-Butyl-3-methylimidazolium nitrate at various scales with high purity.

Applications

1-Butyl-3-methylimidazolium nitrate has demonstrated utility across multiple scientific and industrial domains due to its unique properties.

Solvent Applications

The compound serves effectively as a solvent for various reactions, including:

  • Condensation reactions

  • Nucleophilic substitution reactions

  • Oxidation reactions
    Its low volatility, thermal stability, and ability to dissolve both polar and non-polar substances make it an excellent green alternative to conventional organic solvents.

Catalytic Applications

In catalysis, 1-Butyl-3-methylimidazolium nitrate facilitates:

  • Ester hydrolysis

  • Polymer synthesis
    The unique Lewis acid-base properties of the ionic liquid enable it to participate actively in catalytic processes, often enhancing reaction rates and selectivity.

Electrochemical Applications

The compound functions as an effective electrolyte for the electrochemical oxidation of organic compounds . Its good ionic conductivity and wide electrochemical window make it suitable for various electrochemical applications, including potential use in energy storage devices.

Materials Synthesis

One particularly notable application is in nanomaterial synthesis. Research has demonstrated the utility of 1-Butyl-3-methylimidazolium nitrate in synthesizing monodisperse copper nanoparticles from copper flakes . The ionic liquid promotes rapid preparation of nanoparticles in a relatively short time compared to other ionic liquids.
The interaction between the free NO₃⁻ of 1-Butyl-3-methylimidazolium nitrate and the copper metal surface causes the flakes to dissociate in the ionic liquid, forming nanoparticles . This method provides a green approach to nanomaterial synthesis with potential applications in catalysis, electronics, and medicine.

Theoretical Studies and Modeling

Significant research has been conducted on modeling and understanding the theoretical aspects of 1-Butyl-3-methylimidazolium nitrate's behavior.

Molecular Dynamics Simulations

A united-atom model of 1-Butyl-3-methylimidazolium nitrate has been developed within the framework of the GROMOS96 43A1 force field . These simulations allow for prediction of equilibrium properties in the 298-363K temperature range, which can be validated against experimental data such as density, self-diffusion, shear viscosity, and isothermal compressibility.
The simulations also provide insights into ionic radial/spatial distributions, π interactions, gauche/trans populations of the butyl tail, and enthalpies of vaporization . Such theoretical models enhance understanding of the compound's behavior under various conditions and guide experimental work.

Interaction Studies

Research has explored the interactions of 1-Butyl-3-methylimidazolium nitrate with various alcohols, including 1-pentanol, 1-hexanol, and 1-heptanol, using COSMO-RS modeling and structure factor analysis . These studies provide detailed information about the solvation behavior and molecular interactions of the ionic liquid with different solutes.

Hazard StatementDescriptionWarning Category
H272May intensify fire; oxidizerDanger Oxidizing liquids/solids
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation
These hazard classifications necessitate appropriate precautions during handling and storage .
SupplierProduct CodePurityAvailable Quantities
IoLiTecIL-0201-HP>98%25g, 50g, 100g, 250g, 500g, 1kg, bulk
Thermo Scientific1543621895%5g, 50g
Santa Cruz Biotechnologysc-222683Not specified5g, 50g
Sigma-Aldrich07319≥95.0% (HPLC)Various (discontinued product)
This widespread commercial availability facilitates both research investigations and practical applications of the compound .

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